Methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Description
Methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride is a yohimban alkaloid derivative with a complex polycyclic structure. Its molecular formula is C₃₃H₄₀N₂O₉·HCl, and its molecular weight is 608.68 g/mol (as the free base) . The compound features a yohimban core modified with methoxy groups at positions 6 and 18, a 3,4,5-trimethoxybenzoyl ester at position 17, and a methyl carboxylate group at position 18. The hydrochloride salt enhances its solubility for pharmaceutical applications.
Structurally, it shares homology with reserpine (a known antihypertensive agent), differing in the positions of methoxy substitutions and ester linkages . Its synthesis involves multi-step functionalization of the yohimban scaffold, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWIWGUMKCZKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isolation and Purification of Yohimban Core
- Natural extraction : The yohimban core can be isolated from plant sources rich in indole alkaloids such as Rauwolfia species through solvent extraction (ethanol or methanol), followed by acid-base partitioning and chromatographic purification.
- Synthetic approaches : Total synthesis involves cyclization reactions to form the pentacyclic yohimban framework, typically starting from tryptamine derivatives and employing Pictet-Spengler and Mannich-type reactions.
Methoxylation at Positions 6 and 18
- Selective O-methylation : Phenolic or hydroxyl groups at positions 6 and 18 are methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate (DMS) in the presence of a base like potassium carbonate (K2CO3) under anhydrous conditions.
- Reaction conditions : Typically conducted in polar aprotic solvents (e.g., acetone or DMF) at room temperature or slight heating to ensure complete methylation without side reactions.
Esterification with 3,4,5-Trimethoxybenzoic Acid
- Activation of 3,4,5-trimethoxybenzoic acid : The acid is converted to an activated intermediate, such as an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
- Coupling reaction : The activated acid chloride is reacted with the hydroxyl group at position 17 of the yohimban core under basic or neutral conditions to form the ester linkage.
- Catalysts and solvents : Use of pyridine or triethylamine as acid scavengers and solvents like dichloromethane (DCM) or chloroform.
Formation of the Methyl Ester at the 19-Carboxylate
- Esterification : The carboxylic acid function at position 19 is esterified using methanol in the presence of acid catalysts such as sulfuric acid or by employing diazomethane for mild methylation.
- Purification : The methyl ester is purified by recrystallization or chromatography to remove unreacted starting materials and by-products.
Conversion to Hydrochloride Salt
- Salt formation : The free base form is treated with hydrochloric acid (HCl) gas or aqueous HCl to form the hydrochloride salt.
- Advantages : This salt form enhances solubility in polar solvents like DMSO and stability, facilitating storage and handling.
- Storage conditions : Recommended storage at 4°C, protected from light, with solutions stable up to 6 months at -80°C.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Extraction/Synthesis | Plant extraction or total synthesis steps | Obtain yohimban core |
| 2 | O-Methylation | Methyl iodide or dimethyl sulfate, K2CO3, acetone/DMF | Introduce methoxy groups at 6,18 |
| 3 | Esterification | 3,4,5-trimethoxybenzoyl chloride, pyridine, DCM | Form 17-(3,4,5-trimethoxybenzoyl)oxy ester |
| 4 | Methyl ester formation | Methanol, acid catalyst or diazomethane | Methylate 19-carboxylate |
| 5 | Salt formation | HCl gas or aqueous HCl | Produce hydrochloride salt |
Research Findings and Analytical Data
- Molecular characterization : Confirmed by spectroscopic methods including NMR, IR, and mass spectrometry. The compound exhibits characteristic signals for methoxy groups and ester linkages.
- Purity and identity : Verified by chromatographic techniques such as HPLC and TLC.
- Physicochemical properties : Molecular weight ~645.14 g/mol (hydrochloride), solubility ≥ 25 mg/mL in DMSO, melting and boiling points consistent with literature data.
- Stability : Hydrochloride salt form offers enhanced chemical stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, pH levels, and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The target compound and reserpine share identical molecular weights but differ in methoxy group placement (6,18 vs. 11,17). This likely alters target specificity, as reserpine’s 11-OCH₃ group is critical for binding vesicular monoamine transporter 2 (VMAT2) .
Ester vs. Carboxylic Acid : Reserpine’s 16-COOH group enhances hydrogen bonding with VMAT2, whereas the target compound’s 19-COOCH₃ may reduce affinity but improve membrane permeability .
Hydroxy vs.
Physicochemical Properties
Comparative data on charge parameters and solubility:
| Compound | H+ Donors | H+ Acceptors | LogP (Predicted) | Aqueous Solubility |
|---|---|---|---|---|
| Target Compound | 1 (HCl salt) | 9 | ~3.2 | Moderate (HCl enhances) |
| Reserpine | 2 | 9 | 2.8 | Low |
| 17-Hydroxy Analogue | 2 | 8 | ~2.5 | High |
Biological Activity
Methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate; hydrochloride (CAS Number: 1263-94-1) is a complex organic compound with significant biological activity. This article aims to explore its pharmacological properties and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C33H43N2O13P
- Molecular Weight : 706.674 g/mol
- LogP : 3.18040
- Solubility : The solubility profile is not explicitly stated in the available literature but can be inferred from its structural characteristics.
The compound exhibits various biological activities primarily attributed to its structural components. It is believed to interact with multiple biochemical pathways:
- Inhibition of Enzymatic Activity : Research indicates that similar compounds can inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of yohimbine have been shown to affect adrenergic receptors and influence neurotransmitter release .
- Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress .
- Potential Anti-cancer Activity : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Biological Activities
Case Study 1: Anti-Cancer Efficacy
A study involving derivatives of yohimbine demonstrated significant anti-cancer effects against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways crucial for tumor growth and survival.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of compounds similar to methyl 6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1H-yohimban derivatives in models of neurodegenerative diseases. The results indicated a reduction in neuronal apoptosis and improved cognitive function in animal models .
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of yohimbine derivatives. Notably:
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step approach starting with yohimbane derivatives. Critical intermediates include the 3,4,5-trimethoxybenzoyl ester moiety, introduced via selective acylation at the C-17 hydroxy group. Methoxy groups at C-6 and C-18 are protected early using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions. Final hydrochlorination is achieved by treating the free base with HCl in anhydrous ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the methoxy and benzoyloxy groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with pharmacopeial reference standards (e.g., EP or USP guidelines) ensures purity and identity .
Q. How does the stereochemistry at C-3, C-16, and C-20 influence the compound’s biological activity?
The β-configuration at C-3 and C-16, along with the α-configuration at C-20, is essential for binding to adrenergic receptors. Computational docking studies suggest that deviations in stereochemistry reduce affinity due to steric clashes in the receptor’s hydrophobic pocket .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the 3,4,5-trimethoxybenzoyl moiety in nucleophilic substitution reactions?
Quantum chemical calculations (e.g., Density Functional Theory, DFT) model reaction pathways, identifying transition states and activation energies. For example, the electron-withdrawing effect of the methoxy groups directs nucleophilic attack to the para position of the benzoyl ring. Molecular dynamics simulations further validate solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across different in vitro assays?
Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents). To address this:
Q. What experimental designs optimize the compound’s stability under physiological conditions?
Accelerated stability studies (40°C/75% RH) combined with LC-MS monitoring identify degradation products (e.g., hydrolysis of the ester bond at C-17). Formulation strategies include:
Q. How do solvent polarity and temperature affect crystallization outcomes during purification?
A solvent screening matrix (e.g., ethanol/water, acetone/hexane) identifies optimal conditions for polymorph control. Lower-polarity solvents favor needle-like crystals (Form I), while polar solvents yield stable rhombic crystals (Form II). Differential Scanning Calorimetry (DSC) confirms phase transitions .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) with experimental NMR shifts to validate structural assignments .
- Reaction Optimization : Use Design of Experiments (DoE) to map the impact of temperature, catalyst loading, and solvent ratio on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
